molecular formula C9H9N3OS2 B1266905 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide CAS No. 24044-91-5

2-(1,3-Benzothiazol-2-ylthio)acetohydrazide

Cat. No. B1266905
CAS RN: 24044-91-5
M. Wt: 239.3 g/mol
InChI Key: CERPICSYASCOGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide involves key intermediate steps that lead to the formation of novel heterocyclic compounds. One method includes treating 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide with acetylacetone to afford N-(4-oxopentan-2-ylidine) acetohydrazide derivatives. These derivatives are then used as intermediates for synthesizing a novel series of condensation and substituted derivatives of 2-(benzo[d]thiazol-2’-ylthio) acetohydrazide in good yields. The synthesized compounds are characterized by elemental analysis, 1H-NMR, 13C-NMR spectra, and X-ray crystallographic investigations, contributing significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide has been used as a key intermediate for synthesizing novel heterocyclic compounds, characterized by elemental analysis, NMR spectroscopy, and X-ray crystallography (Al-Omran & El-Khair, 2016).

  • Development of Antimicrobial Agents : This compound has been involved in the synthesis of Schiff base derivatives, which were then tested for their antibacterial activity, showcasing its potential in developing new antimicrobial agents (Al-Smaisim, Raauf, & Salman, 2010).

Anticancer Research

  • Anticancer Compound Synthesis : Studies have shown its use in synthesizing benzothiazole acylhydrazones, which were then evaluated for their anticancer properties. This highlights its role in the development of new anticancer agents (Osmaniye et al., 2018).

  • Evaluation Against Cancer Cell Lines : Derivatives of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide have been tested against various cancer cell lines, including human lung adenocarcinoma and rat brain glioma, demonstrating significant anticancer activity and apoptosis induction (Osmaniye et al., 2018).

Anticonvulsant Research

  • Anticonvulsant Activity : There has been research on synthesizing derivatives for anticonvulsant activity, with some compounds showing significant protection in mice against psychomotor seizures, indicating its potential in epilepsy treatment (Kumar et al., 2011).

Miscellaneous Applications

  • Synthesis of Thiazolidinones : This compound is involved in the synthesis of thiazolidinones, a class of compounds with various biological activities, including antibacterial and antifungal properties (Bhatt, Nimavat, & Vyas, 2013).

  • Neat Reaction Technology : It's used in neat reaction technology for synthesizing thiazolidinones, offering a more efficient and environmentally friendly method of synthesis (Desai, Raval, & Desai, 2006).

Safety And Hazards

There is limited information available on the safety and hazards of “2-(1,3-Benzothiazol-2-ylthio)acetohydrazide”. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c10-12-8(13)5-14-9-11-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERPICSYASCOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293761
Record name 2-benzothiazol-2-ylthioacetylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide

CAS RN

24044-91-5
Record name 24044-91-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzothiazol-2-ylthioacetylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RFASA MR, RAMH Salman - iasj.net
New heterocyclic derivative of 2-Mercaptobenzothiazole have been synthesized: firstly, Schiff base of 2-(1, 3-benzothiazol-2-ylthio) acetohydrazide derivatives (3-7) were prepared by …
Number of citations: 5 www.iasj.net
R Al-Smaisim, A Raauf, A Salman - Med. J. Babylon, 2010 - repository.uobabylon.edu.iq
New heterocyclic derivative of 2-Mercaptobenzothiazole have been synthesized: firstly, Schiff base of 2-(1, 3-benzothiazol-2-ylthio) acetohydrazide derivatives (3-7) were prepared by …
Number of citations: 2 repository.uobabylon.edu.iq
HX Đậu, TTK Ngân - Tạp chí Khoa học, 2009 - journal.hcmue.edu.vn
2-(benzothiazol-2-ylthio) acetohydrazid và các dẫn xuất của nó thuộc hợp chất dị vòng hai dị tố, đã được nghiên cứu và ứng dụng rộng rãi trong công nghiệp, nông nghiệp dược học,… …
Number of citations: 2 journal.hcmue.edu.vn

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